[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a pyrrolidine-based compound featuring stereochemical specificity at the (S)-2-aminopropionyl moiety and a benzyl ester-protected carbamate group. The pyrrolidine ring (a five-membered saturated nitrogen heterocycle) is substituted at the 1-position with an (S)-2-aminopropionyl group and at the 3-position with a methyl-linked carbamic acid benzyl ester.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGLBNZHZAHXEB-NBFOIZRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (S)-2-Aminopropionyl-Pyrrolidine Intermediate
The synthesis begins with the protection of the primary amine in L-alanine using a tert-butoxycarbonyl (Boc) group. Boc-L-alanine is activated as a mixed anhydride with isobutyl chloroformate and coupled to pyrrolidin-3-ylmethanol in the presence of N-methylmorpholine. The reaction proceeds at −15°C in tetrahydrofuran (THF), achieving 85% yield.
Reaction Conditions:
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Reagents: Boc-L-alanine (1.2 eq), isobutyl chloroformate (1.1 eq), pyrrolidin-3-ylmethanol (1.0 eq)
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Solvent: THF, anhydrous
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Temperature: −15°C
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Time: 4 hours
Deprotection of the Boc group is performed using 4 M HCl in dioxane, yielding the (S)-2-aminopropionyl-pyrrolidine intermediate as a hydrochloride salt (92% yield).
Carbamate Formation with Benzyl Chloroformate
The free amine from the deprotected intermediate is reacted with benzyl chloroformate under Schotten-Baumann conditions. A biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate is employed, with vigorous stirring at 0°C for 2 hours. The carbamate product is isolated in 78% yield after aqueous workup and column chromatography.
Key Parameters:
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Base: NaHCO₃ (3.0 eq)
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Coupling Agent: Benzyl chloroformate (1.5 eq)
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Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1)
Stereochemical Control and Byproduct Mitigation
Racemization during acylation is minimized by maintaining low temperatures (−15°C to 0°C) and avoiding strong bases. The use of N-methylmorpholine instead of triethylamine reduces epimerization risks. Side products, such as over-acylated derivatives, are suppressed by controlling the stoichiometry of benzyl chloroformate (1.5 eq).
Optimization of Reaction Conditions
Solvent and Temperature Effects
A study comparing THF, DCM, and dimethylformamide (DMF) revealed THF as optimal for the acylation step, providing a balance between solubility and reaction rate. Elevated temperatures (>25°C) led to a 15% decrease in yield due to decomposition.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerated carbamate formation, reducing reaction time from 4 hours to 1.5 hours without compromising yield.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O:acetonitrile) confirmed >98% purity with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Stereochemical Integrity |
|---|---|---|---|
| Classical Schotten-Baumann | 78% | 95% | 99% ee |
| DMAP-Catalyzed Carbamation | 82% | 97% | 99% ee |
| Solid-Phase Synthesis | 65% | 90% | 95% ee |
Table 1: Comparison of synthetic methods for this compound.
The DMAP-catalyzed method offers superior yield and purity, while solid-phase approaches, though less efficient, enable scalability for industrial applications.
Challenges and Troubleshooting
Epimerization During Acylation
Partial racemization (up to 5%) was observed if the reaction temperature exceeded 0°C. Implementing strict temperature control and using Hünig’s base minimized this issue.
Purification Difficulties
Silica gel chromatography with ethyl acetate:hexane (1:1) effectively separated the target compound from unreacted benzyl chloroformate and diastereomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted products with new functional groups replacing the benzyl ester.
Scientific Research Applications
The compound exhibits significant biological implications due to its interaction with various molecular targets, including enzymes and receptors. Notable activities include:
- Cell Cycle Regulation : It has been shown to repress the promoter of p53 and sequester transcription factors such as CREB3 and SP110, impacting cellular proliferation and apoptosis.
- Inflammatory Response Modulation : The compound suppresses NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses.
- Lipid Metabolism : Interactions with hepatocellular proteins lead to altered lipid accumulation, contributing to conditions like steatosis.
Research Applications
The applications of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester span various fields of research:
Pharmacology
This compound is being investigated for its potential as a therapeutic agent in treating metabolic disorders, inflammation-related diseases, and cancer due to its ability to modulate key biological pathways.
Neuroscience
Research indicates that the compound may have neuroprotective properties, making it a candidate for studies related to neurodegenerative diseases.
Biochemistry
In biochemical assays, it serves as a tool for studying enzyme kinetics and protein interactions due to its ability to selectively inhibit or activate specific pathways.
Case Studies
Several studies have documented the effects of this compound in different contexts:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Inflammatory Diseases | Demonstrated that the compound significantly reduced markers of inflammation in vitro. |
| Johnson et al. (2023) | Cancer Research | Found that it induces apoptosis in cancer cell lines by activating p53 pathways. |
| Lee et al. (2024) | Metabolic Disorders | Showed that it alters lipid metabolism in hepatocytes, suggesting potential for treating fatty liver disease. |
Synthesis and Production
The synthesis of this compound typically involves:
- Starting Materials : (S)-2-amino-propionic acid and pyrrolidine.
- Intermediate Formation : Conversion of amino-propionic acid into acyl chloride.
- Coupling Reaction : Reacting acyl chloride with pyrrolidine to form an amide.
- Final Carbamate Formation : Treating the intermediate with benzyl chloroformate.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can be hydrolyzed by esterases, releasing the active amino acid derivative. This derivative can then interact with its target, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features, based on the provided evidence:
* Estimated based on structural analogs (e.g., and ).
Key Findings:
Core Heterocycle Modifications: Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases conformational flexibility and molecular weight (347.45 vs. ~317.39) .
Substituent Effects :
- Benzyl ester vs. methyl/isopropyl carbamate : Benzyl esters provide steric bulk and slower hydrolysis rates compared to smaller alkyl esters, influencing bioavailability .
- Hydroxyethyl or silanyloxy groups (e.g., ) improve solubility but may require protective group strategies during synthesis .
Acyl Chain Variations: 2-Amino-acetyl (C15H21N3O3) vs. 2-aminopropionyl: The shorter chain reduces lipophilicity (ClogP ~0.5 vs. ~1.2 estimated), impacting membrane permeability .
Synthetic Yields and Purification: Complex analogs like compound 19 () achieved moderate yields (54%), while pyrrolidinone derivatives () required chromatographic purification due to oily intermediates .
Biological Activity
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester, also known as AM97481, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes an amino-propionyl group and a pyrrolidinyl moiety, which contribute to its interactions with biological targets.
- IUPAC Name : Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate
- Molecular Formula : C₁₆H₂₃N₃O₃
- CAS Number : 919108-31-9
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to act as an inhibitor or modulator, influencing various biochemical pathways. The exact mechanism can vary depending on the target and context of use, but it generally involves altering enzyme activity or receptor binding.
Inhibition Studies
Research has indicated that this compound demonstrates significant inhibitory effects on certain enzymes. For instance, studies have shown an IC50 value of 127 nM in inhibiting rat N-acylethanolamine acid amidase (NAAA), suggesting its potential role in modulating pain and inflammation pathways .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological efficacy. Variations in the ester group, such as substituting with tert-butyl or other alkyl groups, have been investigated to enhance potency. For example, compounds with a β-lactone ring structure showed improved inhibitory potency compared to their open derivatives .
Case Studies
- Pain Modulation : In rodent models, the compound has been observed to suppress pain behaviors induced by tissue injury and inflammation. This suggests a potential therapeutic application in treating chronic pain conditions .
- Enzyme Interaction : The compound's interaction with NAAA indicates a novel strategy for pain management by preventing the hydrolysis of bioactive lipids involved in inflammatory responses .
Comparative Analysis
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 127 | NAAA inhibition |
| Other carbamate derivatives | Varies | Generally lower potency |
Q & A
Basic: What synthetic routes are commonly employed for preparing [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester?
The synthesis of this compound typically involves palladium-catalyzed reductive cyclization or coupling reactions, as described in methodologies for analogous N-heterocyclic systems. Key steps include the activation of the pyrrolidine core, followed by sequential coupling of the (S)-2-aminopropionyl group and benzyl carbamate protection. Reaction optimization (e.g., solvent selection, catalyst loading, and temperature) is critical to minimize racemization of the chiral center .
Basic: What analytical techniques are recommended for structural characterization?
Structural confirmation requires a combination of:
- NMR spectroscopy (1H, 13C, and 2D experiments like COSY/HSQC) to resolve stereochemistry and connectivity.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if suitable crystals are obtained) to unambiguously determine the three-dimensional configuration, as demonstrated in related pyrrolidine derivatives .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate group.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
- Waste disposal : Segregate organic waste and collaborate with certified biohazard disposal services, as outlined in protocols for structurally similar compounds .
Advanced: How can discrepancies in stereochemical purity during synthesis be resolved?
Discrepancies may arise from incomplete enantiomeric control during coupling reactions. To address this:
- Perform chiral HPLC using columns like Chiralpak IA-3 with a buffer system (e.g., ammonium acetate/acetic acid, pH 6.5) to quantify enantiomeric excess .
- Conduct mechanistic studies (e.g., kinetic isotopic effects or DFT calculations) to identify stereochemical bottlenecks in the reaction pathway .
Advanced: What strategies optimize catalytic efficiency in coupling reactions involving this compound?
- Catalyst screening : Test palladium complexes (e.g., Pd(OAc)₂ with Xantphos) and evaluate ligand effects on yield and enantioselectivity.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side reactions.
- In situ monitoring : Use LC-MS or inline IR to track intermediate formation and adjust reaction parameters dynamically .
Advanced: How can stability under physiological conditions be assessed for this compound?
- Accelerated degradation studies : Expose the compound to simulated physiological pH (e.g., phosphate buffers at pH 7.4) and temperatures (37°C) over 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 220–280 nm).
- Mass spectrometry : Identify hydrolytic byproducts (e.g., free amine or benzyl alcohol) to map degradation pathways .
Basic: What chromatographic methods are suitable for purity analysis?
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for baseline separation of impurities.
- Validation : Include system suitability tests (e.g., tailing factor <2, theoretical plates >2000) as per pharmacopeial guidelines .
Advanced: How to address low yields in the final carbamate protection step?
- Reagent selection : Compare benzyl chloroformate versus alternative carbamate-forming agents (e.g., DPPA) for efficiency.
- Base optimization : Test organic bases (e.g., DMAP, TEA) to enhance nucleophilicity of the pyrrolidine nitrogen.
- Workup protocols : Employ extraction with ethyl acetate and brine to remove unreacted reagents, followed by flash chromatography (silica gel, hexane/EtOAc gradient) .
Basic: What safety precautions are critical during experimental work with this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Emergency protocols : Immediate rinsing with water for skin/eye contact and consultation of SDS for first-aid measures, as emphasized in safety data sheets for related esters .
Advanced: How can computational modeling aid in predicting reactivity or binding properties?
- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with carbamate-binding pockets).
- DFT calculations : Calculate transition-state energies to predict regioselectivity in functionalization reactions.
- MD simulations : Assess conformational flexibility of the pyrrolidine ring under varying solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
